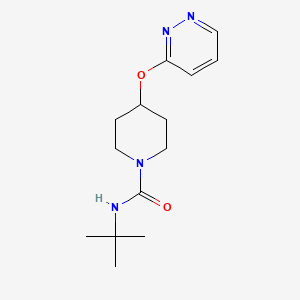![molecular formula C17H17NO5 B2530707 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid CAS No. 330635-41-1](/img/structure/B2530707.png)
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is an organic compound with the molecular formula C₁₇H₁₇NO₅. It is characterized by the presence of a benzoic acid moiety linked to a 3,4-dimethoxyphenylacetyl group through an amide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid typically involves the acylation of 2-aminobenzoic acid with 3,4-dimethoxyphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds as follows:
- Dissolve 2-aminobenzoic acid and 3,4-dimethoxyphenylacetic acid in an appropriate solvent (e.g., dichloromethane).
- Add DCC and DMAP to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Filter off the precipitated dicyclohexylurea byproduct.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, alternative coupling agents and catalysts may be explored to optimize the reaction conditions and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and acyl groups can influence its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl moiety but lacks the benzoic acid and amide linkage.
2-(3,4-Dimethoxyphenyl)acetaldehyde: Contains the 3,4-dimethoxyphenyl group but has an aldehyde functional group instead of the acyl and amide groups.
4-Hydroxy-3-methoxybenzylamine: Similar aromatic structure with different functional groups.
Uniqueness
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzoic acid and 3,4-dimethoxyphenylacetyl moieties allows for diverse applications in various fields, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-14-8-7-11(9-15(14)23-2)10-16(19)18-13-6-4-3-5-12(13)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHQHQSMOXLSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2530626.png)


![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)



![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)
